16,17-Epoxypregnenolone

Steroid Synthesis Regioselective Reduction Guggulsterone

16,17-Epoxypregnenolone (CAS 974-23-2) is an essential epoxy steroid intermediate featuring a reactive 16α,17α-epoxide handle. This enables high-yield synthesis of E-guggulsterone and key corticosteroids like cortisone acetate and hydrocortisone. It is the required precursor for the anti-inflammatory derivative EPREGO. Procure this versatile building block for streamlined steroid synthesis and biotransformation studies.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
Cat. No. B13410346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,17-Epoxypregnenolone
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C
InChIInChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16-,17-,18?,19?,20?,21?/m0/s1
InChIKeyUQVIXFCYKBWZPJ-LTLGRAAISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16,17-Epoxypregnenolone CAS 974-23-2: Steroid Scaffold for Corticosteroid Synthesis and Biocatalysis


16,17-Epoxypregnenolone (CAS 974-23-2, C21H30O3, MW 330.5 g/mol) is an epoxy steroid derived from pregnenolone, featuring an epoxide ring at the 16α and 17α positions [1]. This structural modification enhances ring D electrophilicity, facilitating nucleophilic ring-opening reactions that are central to its utility as a versatile intermediate in the synthesis of clinically important corticosteroids and other steroid derivatives [2].

16,17-Epoxypregnenolone: Why the 16α,17α-Epoxide Prevents Simple Substitution with Pregnenolone or Other Analogs


The defining 16α,17α-epoxide of 16,17-epoxypregnenolone is not a passive structural motif; it is a functional handle that dictates a unique set of chemical reactivities and biological fates, making direct substitution with non-epoxidized steroids like pregnenolone or other C21 steroids impossible for many applications . This group enables specific ring-opening transformations for corticosteroid synthesis and directs microbial biotransformation to distinct, high-value products, a selectivity not achievable with the parent pregnenolone or alternative intermediates lacking this reactive center [1][2].

16,17-Epoxypregnenolone Comparative Performance Data for Scientific Selection


High-Yield Synthesis of E-Guggulsterone: Superior Intermediate for Regioselective Preparation

When used as a synthetic intermediate, 16,17-epoxypregnenolone enables a high-yield, two-step preparation of E-guggulsterone. This contrasts with alternative routes that may require more steps, harsher conditions, or yield undesirable mixtures [1]. The overall yield from 16,17-epoxypregnenolone to E-guggulsterone is 84% [1].

Steroid Synthesis Regioselective Reduction Guggulsterone

Distinct Biotransformation Products by Burkholderia cepacia: Enables Specific 7β-Hydroxylation

In a comparative study, the bacterium Burkholderia cepacia SE-1 was incubated with both cholesterol and 16,17-epoxypregnenolone. While cholesterol was converted to 7β-hydroxycholesterol and 7-oxocholesterol, 16,17-epoxypregnenolone was uniquely transformed to 20-droxyl-16α,17α-epoxypregn-1,4-dien-3-one [1]. This demonstrates that the epoxide group directs a distinct metabolic fate, yielding a novel product not formed from cholesterol under the same conditions [1].

Microbial Biotransformation Steroid Hydroxylation Burkholderia cepacia

Anti-inflammatory Activity of the 20-Oxime Derivative: Potent NO and IL-6 Suppression

The derivative 16α,17α-epoxypregnenolone-20-oxime (EPREGO) has been directly shown to suppress lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and interleukin-6 (IL-6) in RAW264.7 macrophage cells in a dose- and time-dependent manner, while the parent compound 16,17-epoxypregnenolone itself does not exhibit this activity [1]. Among six 16-dehydropregnenolone-3-acetate derivatives tested in BV-2 microglial cells, only EPREGO significantly inhibited LPS-induced NO production and iNOS expression [2].

Anti-inflammatory Nitric Oxide Inhibition Macrophage

Established Role as a Key Intermediate for High-Value Corticosteroids

16,17-Epoxypregnenolone is a recognized key intermediate in the industrial synthesis of essential corticosteroids, including cortisone acetate and hydrocortisone [1]. This application leverages the specific reactivity of the 16,17-epoxide, which can undergo controlled ring-opening reactions to introduce the necessary functionality for these drugs. In contrast, pregnenolone, which lacks this epoxide, cannot directly undergo the same transformations and would require additional synthetic steps to achieve a similar outcome .

Corticosteroid Synthesis Pharmaceutical Intermediate Ring-Opening Chemistry

16,17-Epoxypregnenolone: Recommended Procurement Scenarios for Research and Development


Synthesis of E-Guggulsterone and Related Anti-Inflammatory Agents

Procurement is justified for laboratories aiming to synthesize E-guggulsterone via a validated, high-yielding (84% over two steps) route [1]. This established methodology provides a clear advantage over de novo synthesis or routes using less reactive precursors.

Microbial Biotransformation Studies for Novel Steroid Derivatives

This compound is the appropriate choice for researchers investigating the biocatalytic potential of microorganisms like Burkholderia cepacia SE-1 to produce unique hydroxylated steroid products [1]. Its distinct metabolic fate compared to cholesterol makes it a valuable probe for studying enzyme selectivity and developing new biotransformation processes.

Development of Steroidal Anti-Inflammatory Therapeutics Based on the 20-Oxime Scaffold

16,17-Epoxypregnenolone is the essential precursor for synthesizing 16α,17α-epoxypregnenolone-20-oxime (EPREGO), a derivative with demonstrated, potent anti-inflammatory activity in cell-based models [1][2]. Its procurement is critical for medicinal chemistry programs focused on exploring this mechanism of action (JNK pathway inhibition) for neuroinflammation or macrophage-mediated inflammation.

Industrial Production of Corticosteroid Active Pharmaceutical Ingredients (APIs)

For process chemistry and manufacturing scale-up, 16,17-epoxypregnenolone serves as a key intermediate in the established synthesis of essential corticosteroids like cortisone acetate and hydrocortisone [1][2]. Its procurement is a standard practice in the industrial production chain of these high-volume steroid drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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